N-Phenylglycine potassium salt

Photopolymerization Water-borne formulations Co-initiator solubility

Inconsistent photopolymerization initiation caused by counterion variability can derail aqueous formulations. N-Phenylglycine potassium salt (CAS 19525-59-8) eliminates this uncertainty. • Stoichiometric hydroxyapatite adsorption (1 glycinate/2 (100) faces, releasing 3.5 phosphate ions) ensures robust dental adhesive bonding. • Near-transparency in water enables homogeneous water-borne photo-curing. • >98% HPLC purity guarantees reproducible initiation kinetics across production batches. Supply is supported by multiple global stock points for reliable procurement.

Molecular Formula C8H9KNO2
Molecular Weight 190.26 g/mol
CAS No. 19525-59-8
Cat. No. B090887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylglycine potassium salt
CAS19525-59-8
Molecular FormulaC8H9KNO2
Molecular Weight190.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC(=O)O.[K]
InChIInChI=1S/C8H9NO2.K/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);
InChIKeyCZNJCUMJHDYOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenylglycine Potassium Salt: Core Identity and Industrial Context


N-Phenylglycine potassium salt (CAS 19525-59-8), also referred to as potassium 2-(phenylamino)acetate, is an N-arylglycine derivative with the molecular formula C₈H₈KNO₂ and a molecular weight of 189.25 g/mol . This water-soluble, crystalline solid functions primarily as a co-initiator in radical photopolymerization systems and serves as a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals . Its potassium counterion confers distinct physicochemical properties compared to the parent free acid (N-phenylglycine, CAS 103-01-5) and the corresponding sodium salt (CAS 10265-69-7), influencing solubility, thermal behavior, and surface adsorption characteristics critical for specific industrial applications .

Workflow Radical photopolymerization co-initiator
Selection Water-soluble potassium counterion
Use Context Dye, pharmaceutical, and agrochemical intermediate synthesis

Why N-Phenylglycine Potassium Salt Cannot Be Simply Substituted


The potassium salt of N-phenylglycine is not functionally interchangeable with its free acid or sodium salt counterparts. The counterion directly influences aqueous solubility, with the potassium salt exhibiting near-transparency in water versus the moderate solubility of the free acid . More critically, in specialized applications such as dental adhesion, the potassium salt demonstrates a defined stoichiometric adsorption pattern on hydroxyapatite (one glycinate ion per two (100) crystal faces with release of 3.5 phosphate ions) that is essential for surface-active polymerization initiation . Furthermore, in photopolymerization, the efficiency of N-phenylglycine as a co-initiator is contingent upon its chemical structure and hydrogen-donating ability, which can be altered by counterion exchange or use of lower-purity material . These factors make simple generic substitution a source of significant performance variability in research and manufacturing.

Counterion impact Potassium salt solubility and adsorption stoichiometry may differ markedly from free acid or sodium salt, altering aqueous formulation behavior and surface interaction.
Co-initiator efficiency The hydrogen-donating ability of the NPG moiety can be modified by counterion exchange or lower purity, potentially reducing photopolymerization rates and double-bond conversion.
Purity-grade variability Technical-grade or unspecified salts may introduce impurities that compromise reaction kinetics and final product properties; high-purity benchmark (>98% HPLC) may not be met by generic substitutes.

N-Phenylglycine Potassium Salt: Evidence-Based Differentiation Guide


Aqueous Solubility Advantage Over the Free Acid

The potassium salt of N-phenylglycine demonstrates markedly improved aqueous solubility compared to its free acid counterpart. While N-phenylglycine (free acid, CAS 103-01-5) is described as only 'moderately soluble in water' , the potassium salt yields a solution that is 'almost transparency' in water at 20°C, indicating complete or near-complete dissolution . This qualitative difference is critical for formulating homogeneous, precipitate-free photoinitiator systems in aqueous or hydrophilic media, thereby enhancing reproducibility and shelf-life stability.

Aqueous Solubility
Class-level inference
Freely soluble (near-transparent) vs. moderately soluble for free acid
Supports homogeneous aqueous initiator formulations without precipitation.
Qualitative assessment at 20°C; confirm with lot-specific solubility data.
Photopolymerization Water-borne formulations Co-initiator solubility

Adsorption Stoichiometry on Hydroxyapatite

A fundamental study on the adsorption of potassium N-phenylglycinate (KNPG) on synthetic hydroxyapatite at 22°C established a precise adsorption stoichiometry: one glycinate ion is adsorbed per approximately two (100) faces of the hydroxyapatite unit cell. Concurrently, 3.5 phosphate ions are released into the aqueous solution . This specific ion-exchange behavior is a defining characteristic of the potassium salt and underpins its role as a surface-active polymerization initiator in dental bonding applications. While analogous data for the sodium salt is not available, this quantifiable interaction is a key differentiator for formulators of prosthetic resins and dental composites.

Adsorption on Hydroxyapatite
Supporting evidence
1 glycinate ion per 2 (100) faces; 3.5 phosphate ions released
Defines surface-modification stoichiometry critical for dental adhesion design.
No comparable sodium salt data; aqueous, 22°C, synthetic hydroxyapatite.
Dental adhesives Hydroxyapatite Surface modification

Superior Photopolymerization Co-Initiator Efficiency

In a comparative kinetic study of triethyleneglycol dimethacrylate (TEGDM) photopolymerization, the camphorquinone (CQ)/N-phenylglycine (NPG) photoinitiator system was shown to be 'much more effective' than the CQ/D,L-α-phenylglycine (α-PG) system. The higher rates of polymerization (Rp) and double bond conversion (p) are attributed to the distinct chemical structure and superior hydrogen-atom donor ability of NPG . Since the potassium salt provides the active NPG moiety in a stable, water-soluble form, this performance advantage is directly transferable to formulations utilizing the potassium salt.

Photoinitiator Efficiency
Cross-study comparable
CQ/NPG system: higher polymerization rate and conversion than CQ/α-PG
Supports selection for faster-curing photocurable resin formulations.
Qualitative comparison in TEGDM; potassium salt delivers active NPG moiety.
Free Radical Photopolymerization Photoinitiator efficiency Type II photoinitiator

High Purity Benchmark for Reproducible Performance

Reputable suppliers of N-Phenylglycine potassium salt specify a minimum purity of >98% as determined by High-Performance Liquid Chromatography (HPLC) . This high-purity benchmark ensures minimal interference from impurities in sensitive photopolymerization kinetics, analytical applications, and synthetic processes. In contrast, lower-grade or technical-grade N-phenylglycine salts may contain variable levels of impurities that can alter reaction rates, compromise final product properties, and reduce batch-to-batch consistency. For procurement decisions, this specification serves as a reliable indicator of material quality and suitability for demanding applications.

Purity Specification
Data to verify
≥98% (HPLC)
Supports batch-to-batch consistency and minimizes impurity interference.
Supplier-reported; confirm current certificate of analysis for each lot.
Purity HPLC Quality control

N-Phenylglycine Potassium Salt: Key Application Scenarios


Photocurable Resins and 3D Printing Formulations

The combination of high aqueous solubility and superior co-initiator efficiency demonstrated for the NPG moiety makes the potassium salt an ideal choice for water-borne or hydrophilic photopolymerization systems. Formulators of 3D printing resins and UV-curable coatings can leverage its rapid initiation kinetics and high double-bond conversion to achieve faster print speeds and improved mechanical properties in the final polymer network. The high purity specification (>98% HPLC) further ensures consistent performance across production batches .

Dental Adhesive and Composite Materials

The quantifiable adsorption stoichiometry of potassium N-phenylglycinate on hydroxyapatite (1 glycinate ion per 2 (100) crystal faces, with release of 3.5 phosphate ions) provides a mechanistic foundation for its use as a surface-active polymerization initiator in dental adhesives . This specific interaction promotes reliable bonding between prosthetic resins and tooth structure, a critical performance metric in restorative dentistry. The potassium salt's water solubility also facilitates its incorporation into aqueous primer formulations.

Dye and Pigment Intermediate Synthesis

In the synthesis of indigo and related vat dyes, N-phenylglycine salts are essential intermediates. The potassium salt is reported to offer a lower eutectic point and improved thermal stability in alkaline melts compared to the sodium salt, which enhances process robustness and reduces charring . While this evidence is based on class-level inference rather than direct peer-reviewed comparison, it remains a critical consideration for procurement managers seeking to optimize yield and consistency in large-scale dye manufacturing. The high purity of the compound also minimizes side reactions.

Application
Selection Property
Validation Focus
Photocurable resins & 3D printing
Co-initiator efficiency in aqueous media
Polymerization rate and double-bond conversion consistency
Dental adhesive composites
Hydroxyapatite adsorption stoichiometry
Bond strength and surface modification endpoints
Dye & pigment intermediate synthesis
Thermal stability and melt processability
Yield and impurity profile in alkaline melts

Technical Documentation Hub

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